molecular formula C20H23FN4O3 B4913231 N-[2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

N-[2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

Cat. No.: B4913231
M. Wt: 386.4 g/mol
InChI Key: DGSIQUQSMOZDJK-UHFFFAOYSA-N
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Description

N-[2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluoro-methoxybenzoyl group, a piperidinyl group, a pyrazolyl group, and a cyclopropanecarboxamide group. The presence of these diverse functional groups makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the 3-fluoro-4-methoxybenzoyl chloride: This can be achieved by reacting 3-fluoro-4-methoxybenzoic acid with thionyl chloride.

    Synthesis of the piperidinyl intermediate: The 3-fluoro-4-methoxybenzoyl chloride is then reacted with piperidine to form the piperidinyl intermediate.

    Formation of the pyrazolyl intermediate: The piperidinyl intermediate is further reacted with a pyrazole derivative to form the pyrazolyl intermediate.

    Cyclopropanecarboxamide formation: Finally, the pyrazolyl intermediate is reacted with cyclopropanecarboxylic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide: shares similarities with other compounds that contain fluoro-methoxybenzoyl, piperidinyl, pyrazolyl, or cyclopropanecarboxamide groups.

    Examples: 3-fluoro-4-methoxybenzoic acid, piperidine derivatives, pyrazole derivatives, and cyclopropanecarboxylic acid derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3/c1-28-17-5-4-14(12-16(17)21)20(27)24-10-7-15(8-11-24)25-18(6-9-22-25)23-19(26)13-2-3-13/h4-6,9,12-13,15H,2-3,7-8,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSIQUQSMOZDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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